molecular formula C23H32N4O2S B2633696 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 899949-87-2

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2633696
CAS No.: 899949-87-2
M. Wt: 428.6
InChI Key: VUAGXERCMASLPM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a hexahydroquinazolin-4-yl group, a thio group, and a p-tolyl group . The p-tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . It is commonly found in the structure of diverse chemical compounds and is considered nonpolar and hydrophobic .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, tolyl groups are often involved in nucleophilic substitutions . Acid anhydrides, if present, could react with water to form carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a tolyl group would make the compound nonpolar and hydrophobic .

Scientific Research Applications

Synthesis and Biological Activities

Research has been focused on synthesizing various quinazolinone derivatives due to their potential analgesic, anti-inflammatory, and cytotoxic activities. For instance, novel quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing that some derivatives exhibit significant potency compared to standard drugs like diclofenac sodium, with minimal ulcerogenic potential (Alagarsamy et al., 2015). Similarly, derivatives synthesized from anthranilic acid have shown mild-to-moderate cytotoxic activity against certain cancer cell lines, indicating their potential as therapeutic agents (Nguyen et al., 2019).

Antimicrobial and Antioxidant Properties

Quinazolinone derivatives have been explored for their antimicrobial properties. New quinazolinones, synthesized through multistep reactions, exhibited significant antibacterial and antifungal activities, suggesting their utility in addressing drug-resistant microbial infections (Desai et al., 2007). The structure-activity relationships of these compounds are essential for developing novel antimicrobials.

Inhibition of Cancer Cell Proliferation

Some quinazolinone derivatives have been found to inhibit cancer cell proliferation through mechanisms like VEGFR-2-TK inhibition, highlighting their potential as antitumor agents. Derivatives bearing thiazole, pyridinone, and chromene moieties have been synthesized and showed promising antitumor and antifungal activities, with specific compounds exhibiting high to moderate activity towards certain cancer cells (El-bayouki et al., 2011).

Properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-4-26(5-2)14-15-27-20-9-7-6-8-19(20)22(25-23(27)29)30-16-21(28)24-18-12-10-17(3)11-13-18/h10-13H,4-9,14-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAGXERCMASLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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